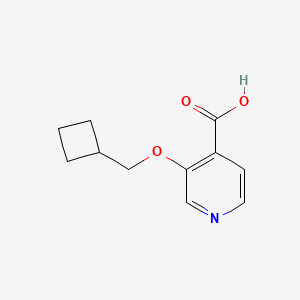

![molecular formula C9H15N3O2 B2391002 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1824322-16-8](/img/structure/B2391002.png)

8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

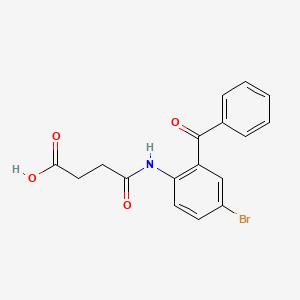

8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane, also known as ADMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMD is a spiroketal derivative that is synthesized through a multistep process involving the reaction of 1,4-dioxaspiro[4.5]decane with sodium azide.

Scientific Research Applications

Nonlinear Optical Materials

Kagawa et al. (1994) discovered that 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is a new organic material suitable for nonlinear optical devices, such as frequency doublers for laser diodes in the blue region. This study involved material purification, single crystal growth, characterization, and demonstration of second harmonic generation from the grown single crystal, highlighting its potential in optical applications K. Kagawa, M. Sagawa, A. Kakuta, M. Kaji, H. Nakayama, K. Ishii, 1994.

Mass Spectrometry Analysis

Solomons (1982) conducted a mass spectrometric study on 1,4-dioxa-8-azaspiro[4.5]decane, revealing insights into its fragmentation patterns and proposing mechanisms for the formation of specific fragments. This work aids in understanding the mass spectrometric behavior of similar compounds W. Solomons, 1982.

Environmental Remediation

Akceylan, Bahadir, and Yılmaz (2009) synthesized a Mannich base derivative of calix[4]arene using 1,4-dioxa-8-azaspiro[4.5]decane for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines from water, demonstrating high efficiency in dye removal E. Akceylan, M. Bahadir, M. Yılmaz, 2009.

Tumor Imaging Agents

Xie et al. (2015) developed an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative as a σ1 receptor radioligand with low lipophilicity, demonstrating its potential as a potent tumor imaging agent in PET imaging for various cancer types Fang Xie, R. Bergmann, T. Kniess, W. Deuther-Conrad, C. Mamat, Christin Neuber, Boli Liu, J. Steinbach, P. Brust, Jens Pietzsch, Hongmei Jia, 2015.

Antibacterial Activity

Natarajan et al. (2021) explored the synthesis, spectral characterization, and in vitro antibacterial evaluation of triaza and dioxa aza spiro derivatives, including 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane, showing significant antibacterial activity against various bacteria, highlighting its potential in medical applications M. Natarajan, Elanchezhian Balachandravinayagam, S. Ganesan, M. Selvaraju, 2021.

properties

IUPAC Name |

8-(azidomethyl)-1,4-dioxaspiro[4.5]decane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTHRHJEZUHDPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN=[N+]=[N-])OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Hydroxy-3-(2-naphthyloxy)propyl)piperazinyl]sulfonyl}dimethylamine](/img/structure/B2390919.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide](/img/structure/B2390924.png)

![1,3-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2390928.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2390931.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2390935.png)

![[(2S,4S)-4-Chloropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2390937.png)

![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)